molecular formula C22H15BrN4O5S B3593802 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide

3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide

Cat. No.: B3593802
M. Wt: 527.3 g/mol
InChI Key: KMOFDUDUIHLIJT-UHFFFAOYSA-N
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Description

3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide is a complex organic compound with a molecular formula of C22H16BrN3O3S. This compound is characterized by the presence of a quinoline ring substituted with a bromine atom at the 5-position and a sulfonamide group at the 8-position, linked to a benzamide moiety that is further substituted with a nitrophenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O5S/c23-19-9-10-20(21-18(19)8-3-11-24-21)26-33(31,32)17-7-1-4-14(12-17)22(28)25-15-5-2-6-16(13-15)27(29)30/h1-13,26H,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOFDUDUIHLIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method involves the bromination of quinoline to introduce the bromine atom at the 5-position.

The next step involves the coupling of the quinoline derivative with a benzamide moiety. This can be achieved through a condensation reaction between the sulfonamide-substituted quinoline and an appropriately substituted benzoyl chloride. The final step involves the nitration of the benzamide ring to introduce the nitro group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide is unique due to its combination of a brominated quinoline ring, a sulfonamide group, and a nitrophenyl-substituted benzamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Reactant of Route 2
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3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-(3-nitrophenyl)benzamide

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